1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Description
1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one is a bicyclic heterocyclic compound featuring a pyrido[2,3-b]pyrazinone core with two methyl substituents at the 1- and 6-positions (Figure 1). This scaffold is structurally related to bioactive molecules, particularly antitumor agents and kinase inhibitors, where substituent positions and stereochemistry critically influence activity .
Properties
IUPAC Name |
1,6-dimethyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-7-9(10-6)11-8(13)5-12(7)2/h3-4H,5H2,1-2H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIRNLABVGLNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N(CC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620313 | |
| Record name | 1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689259-31-2 | |
| Record name | 1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions. For example, a multicomponent reaction involving a pyridine derivative, a pyrazine derivative, and a suitable catalyst can be employed to form the desired compound. The reaction typically requires mild conditions, such as room temperature or slightly elevated temperatures, and can be carried out in solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale multicomponent reactions using automated reactors. The use of non-hazardous solvents and environmentally friendly catalysts is preferred to ensure safety and sustainability. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of pyrido[2,3-b]pyrazinone derivatives are highly sensitive to substituent modifications. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- The (2R)-2-methyl analog (Table 1, Row 3) demonstrates potent inhibition of glycogen synthase kinase-3 beta (GSK3β), a target in neurodegenerative diseases and cancer. Its activity is attributed to the stereospecific interaction of the 2-methyl group with the enzyme’s ATP-binding pocket .
- In contrast, 2-hydrazonyl derivatives (Table 1, Row 4) exhibit cytotoxicity against A549, MDA-MB-231, and HT-29 cancer cell lines, with IC₅₀ values as low as 1.2 µM. The hydrazonyl group likely enhances DNA intercalation or topoisomerase inhibition .
This is critical for pharmacokinetic optimization . The 1,6-dimethyl substitution in the target compound may enhance metabolic stability by reducing oxidative degradation at the 1-position, though experimental data are lacking.
Structural and Stereochemical Considerations
- Stereochemistry : The (2R)-2-methyl analog’s activity underscores the importance of stereochemistry; its enantiomer (2S) showed reduced GSK3β binding in preliminary studies .
Biological Activity
1,6-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one is a heterocyclic compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyridine and pyrazine ring system with two methyl groups at the 1 and 6 positions. Its molecular formula is with a molecular weight of approximately 177.20 g/mol. The unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor of various enzymes involved in metabolic pathways, potentially leading to anticancer effects by inhibiting cell proliferation.
Antimicrobial Activity
Research indicates that compounds within the pyridopyrazine family exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against pathogens such as Helicobacter pylori, where urease inhibition plays a crucial role in their mechanism of action. In studies, certain derivatives demonstrated IC50 values lower than standard inhibitors like thiourea .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected can vary based on the cancer type and the presence of other molecular targets.
Research Findings
Recent studies have highlighted the biological evaluation of related compounds and their derivatives:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 5b | Urease Inhibition | 2.0 ± 0.73 | |
| 7e | Urease Inhibition | 2.24 ± 1.63 | |
| 1 | Anticancer Activity | Varies by type |
These findings suggest that structural modifications can enhance biological activity, emphasizing the importance of further research into the optimization of this compound for therapeutic applications.
Case Studies
Case Study 1: Urease Inhibition
A study focused on derivatives of pyridylpiperazine hybrids showed promising urease inhibition properties. The most active derivatives exhibited IC50 values significantly lower than standard treatments, indicating strong potential for treating infections caused by H. pylori.
Case Study 2: Anticancer Activity
In a comparative analysis of various heterocyclic compounds, those containing the pyridopyrazine structure demonstrated notable anticancer effects in vitro. The mechanisms involved were linked to the modulation of signaling pathways associated with cell survival and proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
